molecular formula C18H21N5S B279450 N-(biphenyl-4-ylmethyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-(biphenyl-4-ylmethyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No. B279450
M. Wt: 339.5 g/mol
InChI Key: NLLYZGUDYLZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(biphenyl-4-ylmethyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPTES and is known to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that is upregulated in many types of cancer cells, and its inhibition by BPTES has been shown to reduce cancer cell proliferation and induce apoptosis. BPTES has also been studied for its potential applications in other areas of research, including neurodegenerative diseases, metabolic disorders, and infectious diseases.

Mechanism of Action

BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. Glutaminase is responsible for converting glutamine to glutamate, which is a crucial step in cancer cell metabolism. By inhibiting glutaminase, BPTES disrupts the metabolic pathways of cancer cells, leading to reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
BPTES has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cell metabolism, BPTES has been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. BPTES has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted components.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for use in lab experiments. It is a highly specific inhibitor of glutaminase, which allows for targeted inhibition of cancer cell metabolism. BPTES is also relatively stable and can be stored for extended periods of time. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using BPTES.

Future Directions

There are several future directions for BPTES research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of BPTES with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, BPTES has potential applications in other areas of research, such as metabolic disorders and infectious diseases. Further research is needed to fully explore the potential of BPTES in these areas.
In conclusion, BPTES is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit the activity of glutaminase has made it a promising candidate for cancer therapy and other areas of research. While there are limitations to its use, BPTES has several advantages and holds great potential for future research.

Synthesis Methods

The synthesis of BPTES involves the reaction of N-benzyl-4-bromobiphenylamine with 3-mercapto-1-methyl-1H-tetrazole in the presence of potassium carbonate. The resulting product is then treated with 2-bromo-1-phenylethanone to yield BPTES. The synthesis of BPTES is a multistep process that requires specialized equipment and expertise.

properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C18H21N5S/c1-23-18(20-21-22-23)24-13-5-12-19-14-15-8-10-17(11-9-15)16-6-3-2-4-7-16/h2-4,6-11,19H,5,12-14H2,1H3

InChI Key

NLLYZGUDYLZAJQ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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